molecular formula C86H138O42 B1261228 [(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-2-(hydroxymethyl)-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-2-(hydroxymethyl)-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No. B1261228
M. Wt: 1844 g/mol
InChI Key: PZLNJPUTSIOXFO-LZWDSQLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-2-(hydroxymethyl)-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a natural product found in Archidendron lucidum with data available.

Scientific Research Applications

Solubility Studies

  • Solubility in Ethanol-Water Solutions: Research by (Gong et al., 2012) investigated the solubility of similar saccharides in ethanol-water mixtures. These findings are essential for understanding the compound's behavior in different solvents, which is crucial for pharmaceutical and chemical applications.

Analgesic Activity Analysis

  • Chemical Constituents of Analgesic Activity: A study by (Feng Xuqian, 2014) identified compounds with analgesic activity, including structures similar to the compound . This suggests potential applications in pain relief and pharmaceutical research.

Molecular Docking and Drug Discovery

  • Molecular Docking in Disease Research: The work of (Buddham et al., 2022) showcases the use of molecular docking techniques involving similar compounds to identify potential inhibitors in disease treatment, such as Alzheimer’s and diabetes.

Synthesis and Chemical Transformations

  • Synthesis of Novel Compounds: Research on synthesizing new compounds using similar structures, as shown in (Cossy et al., 1995), contributes to the development of new chemicals with potential applications in various industries.

Spectroscopic Studies

  • Vibrational Spectroscopic Study: An investigation by (Aydın & Özpozan, 2020) into the spectroscopic properties of compounds with similar structures aids in understanding their physical and chemical properties.

Pharmaceutical Applications

  • Interaction with Biological Molecules: Studies like those by (Gardner et al., 2017) explore how similar compounds interact with biological molecules, which is vital for drug design and development.

Natural Product Research

  • Isolation from Natural Sources: Research like (Atolikshoeva et al., 2022) focuses on isolating new compounds from natural sources, which could lead to discovering new drugs or materials.

properties

Molecular Formula

C86H138O42

Molecular Weight

1844 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-2-(hydroxymethyl)-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C86H138O42/c1-14-82(10,128-76-64(108)56(100)49(93)33(3)115-76)21-15-16-36(27-87)70(110)121-47-26-86(79(111)127-78-69(59(103)52(96)40(28-88)119-78)126-75-65(109)67(124-72-62(106)55(99)48(92)32(2)114-72)66(35(5)117-75)123-74-61(105)53(97)41(29-89)118-74)38(24-80(47,6)7)37-17-18-44-83(11)22-20-46(81(8,9)43(83)19-23-84(44,12)85(37,13)25-45(86)91)122-73-63(107)57(101)54(98)42(120-73)31-113-77-68(58(102)50(94)34(4)116-77)125-71-60(104)51(95)39(90)30-112-71/h14,16-17,32-35,38-69,71-78,87-109H,1,15,18-31H2,2-13H3/b36-16+/t32-,33-,34-,35+,38+,39-,40-,41+,42-,43+,44-,45-,46+,47+,48-,49-,50+,51+,52-,53+,54-,55+,56+,57+,58+,59+,60-,61-,62-,63-,64-,65-,66+,67+,68-,69-,71+,72+,73+,74+,75+,76+,77-,78+,82-,83+,84-,85-,86-/m1/s1

InChI Key

PZLNJPUTSIOXFO-LZWDSQLBSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)C)O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4OC(=O)[C@]56C[C@@H](C(C[C@H]5C7=CC[C@@H]8[C@]9(CC[C@@H](C([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)C)(C)C)OC(=O)/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C)O)O)O)/CO)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(O3)CO)O)O)C)OC4C(C(C(OC4OC(=O)C56CC(C(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)OC(=O)C(=CCCC(C)(C=C)OC1C(C(C(C(O1)C)O)O)O)CO)CO)O)O)O)O)O)O

synonyms

pithelucoside A

Origin of Product

United States

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